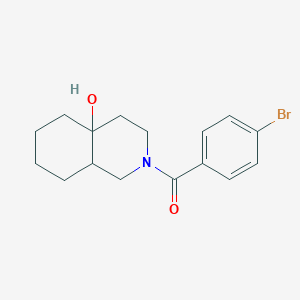
(4-bromophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-bromophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone, commonly known as BBIQ, is an organic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BBIQ is a novel scaffold that can be used to design and synthesize new chemical entities with improved pharmacological properties.
Aplicaciones Científicas De Investigación
Synthesis and Antioxidant Properties
Synthesis and Evaluation of Antioxidant Activities:
- The synthesis of bromophenol derivatives, including (4-bromophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone analogs, has been explored for their antioxidant properties. These compounds were synthesized through bromination and demethylation reactions, and their antioxidant capacities were evaluated using various in vitro assays, demonstrating effective antioxidant power compared to standard antioxidant compounds (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).
Anticancer and Cytotoxic Activities
Evaluation Against Cancer Cell Lines:
- Novel 3-hydroxyquinolin-4(1H)-one derivatives, which can be structurally related to the target compound, were synthesized and screened for cytotoxic activity against various cancer cell lines. These compounds exhibited potential anticancer properties, highlighting their relevance in cancer research (Kadrić, Motyka, Džubák, Hajdůch, & Soural, 2014).
Structural Characterization and Properties
Crystal Structure and Molecular Interactions:
- The crystal structures of optically active tetrahydroisoquinoline derivatives, potentially including or related to the compound of interest, have been determined, providing insight into their stereochemistry and potential interactions, which could influence their biological activities (Gzella, Brózda, Koroniak, & Rozwadowska, 2002).
Propiedades
IUPAC Name |
(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-(4-bromophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrNO2/c17-14-6-4-12(5-7-14)15(19)18-10-9-16(20)8-2-1-3-13(16)11-18/h4-7,13,20H,1-3,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOLFQHOEPGHKNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CCN(CC2C1)C(=O)C3=CC=C(C=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

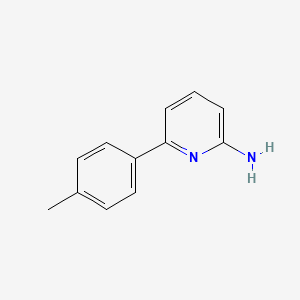
![(2Z)-4,4-dimethyl-3-oxo-2-[[4-(1,2,4-triazol-1-yl)anilino]methylidene]pentanenitrile](/img/structure/B2767580.png)

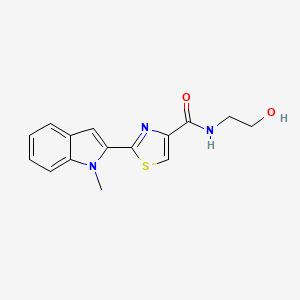
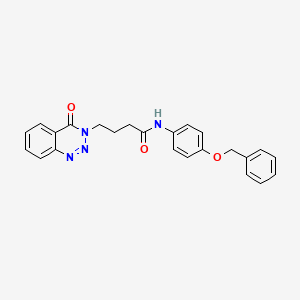

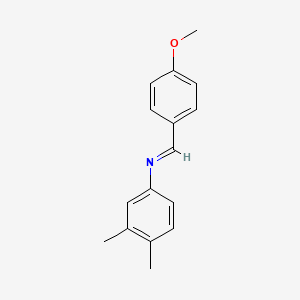
![2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2767589.png)
![N-(4-(2-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-oxoethyl)phenyl)acetamide](/img/structure/B2767590.png)
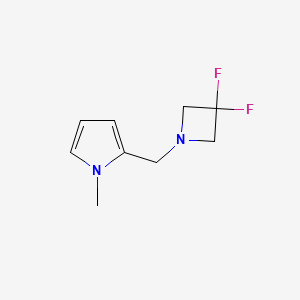
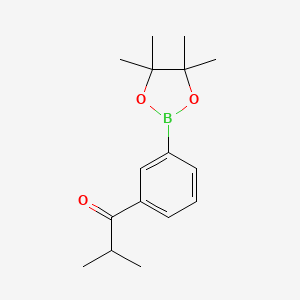
![2-[(2-Tert-butyl-4-methoxyphenoxy)methyl]oxirane](/img/structure/B2767598.png)
![1-[4-(1,2,3,4-Tetrahydroisoquinoline-2-sulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B2767599.png)